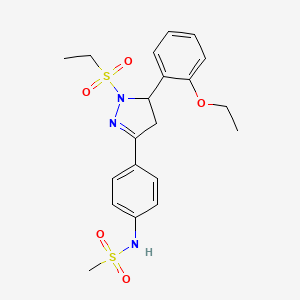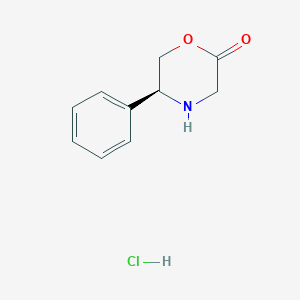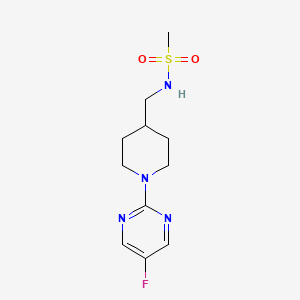![molecular formula C17H14F2N2O B2707584 2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 497060-52-3](/img/structure/B2707584.png)
2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide” is a chemical compound with a molecular formula of C17H14F2N2O . It is a versatile material with wide scientific applications, valuable in various research areas, including pharmaceutical development, organic synthesis, and medicinal chemistry.
Synthesis Analysis
The synthesis of a similar compound, N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was reported to be obtained in high yield in the reaction between tryptamine and naproxen . The reaction involved the use of N, N’-Dicyclohexylcarbodiimide (DCC) as a coupling agent between carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an indole ring attached to a benzamide moiety via an ethyl linker. The benzamide moiety is substituted with two fluorine atoms at the 2 and 6 positions .Aplicaciones Científicas De Investigación
Antiarrhythmic Activity
Benzamides like 2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide have been investigated for their potential antiarrhythmic properties. Compounds with trifluoroethoxy ring substituents and heterocyclic amide side chains, similar in structure to the specified compound, have shown promising results in oral antiarrhythmic activity in animal studies (Banitt et al., 1977).
Synthesis and Medicinal Chemistry
This compound is part of a broader class of benzamides used in the synthesis of diverse pharmaceutical agents. These compounds are integral in creating novel functional groups and have broad applications in medicinal chemistry, as demonstrated in studies involving Pd-catalyzed ortho-fluorination (Wang et al., 2009).
Antibacterial Applications
Certain 2,6-difluorobenzamides have shown the ability to interfere with bacterial cell division by inhibiting key proteins, indicating potential use in antibacterial drug development (Straniero et al., 2023).
Fluorination Techniques in Organic Synthesis
The compound is relevant in the context of fluorinated molecules, which are extensively used in the pharmaceutical and agrochemical industries. Research has been conducted on the synthesis of difluorinated compounds using benzamides, which could include this compound (Cui et al., 2023).
Potential in Imaging and Diagnostic Applications
Fluorine-containing benzamide analogs have been synthesized and evaluated for their use in positron emission tomography (PET) imaging, particularly for assessing the status of specific receptors in solid tumors (Tu et al., 2007).
Direcciones Futuras
The future directions for the study of “2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide” could involve exploring its potential biological activities, given the known activities of indole derivatives . Further studies could also focus on its synthesis optimization and the exploration of its reactivity in various chemical reactions.
Mecanismo De Acción
Target of Action
The primary targets of 2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c18-13-5-3-6-14(19)16(13)17(22)20-9-8-11-10-21-15-7-2-1-4-12(11)15/h1-7,10,21H,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKQNQQCMSKNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
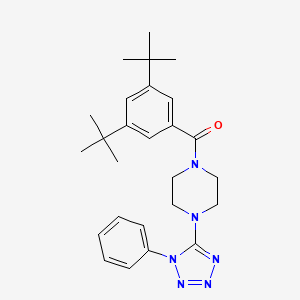

![Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate;hydrochloride](/img/structure/B2707506.png)
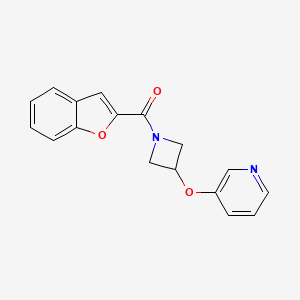
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2707508.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2707510.png)
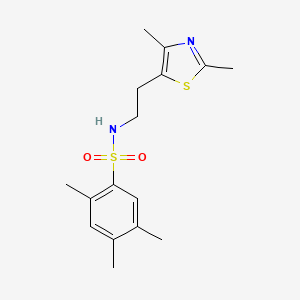
![4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2707512.png)
